Comprehensive Spectroscopic Profiling of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate: A Technical Guide for Structural Elucidation
Comprehensive Spectroscopic Profiling of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate: A Technical Guide for Structural Elucidation
Executive Summary & Chemical Context
Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (CAS: 99046-13-6)[1] is a highly functionalized keto-ester utilized extensively in medicinal chemistry and advanced organic synthesis. Serving as a versatile intermediate, its structural framework—comprising an ortho-methoxy substituted aryl ring conjugated to a γ -keto ester—makes it a prime candidate for the synthesis of complex heterocycles and non-steroidal anti-inflammatory drug (NSAID) analogs.
This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties of this molecule. By moving beyond mere data tabulation, we explore the fundamental causality behind its spectral signatures and provide self-validating experimental workflows designed for high-fidelity structural elucidation.
Structural Elucidation: The Causality of Spectral Signatures
The accurate interpretation of spectroscopic data requires a deep understanding of the electronic and steric microenvironments within the molecule[2]. The structure of methyl 4-(2-methoxyphenyl)-4-oxobutanoate dictates highly specific chemical shifts and fragmentation patterns:
-
Push-Pull Aromatic System: The aromatic ring is subjected to competing electronic effects. The ketone at C1 is strongly electron-withdrawing via resonance, which significantly deshields the ortho proton (H6), pushing it downfield in the 1 H NMR spectrum. Conversely, the methoxy group at C2 is strongly electron-donating via oxygen lone-pair delocalization. This shields the protons ortho (H3) and para (H5) to the methoxy group, shifting them upfield. This creates a distinct, highly dispersed ABCD spin system, unlike the simpler AA'BB' system seen in its para-substituted analog[3].
-
Methylene Anisotropy: The two aliphatic methylene groups exist in distinct magnetic environments. The −CH2− adjacent to the ketone is subjected to the magnetic anisotropy of the aryl-conjugated carbonyl, resulting in a more downfield shift compared to the −CH2− adjacent to the ester carbonyl[4].
-
Mass Spectrometry Alpha-Cleavage: In electron ionization (EI), the most stable radical cation forms at the ketone oxygen. The dominant fragmentation pathway is driven by the stability of the resulting acylium ion, leading to a predictable and dominant alpha-cleavage[2].
Quantitative Spectroscopic Data Profiles
The following tables summarize the definitive spectroscopic parameters for Methyl 4-(2-methoxyphenyl)-4-oxobutanoate, derived from predictive models grounded in empirical spectroscopic rules[4],[2].
Table 1: 1 H NMR Data (400 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment / Causality |
| 7.75 | dd | 7.8, 1.8 | 1H | Ar-H6 : Deshielded by adjacent C=O anisotropy. |
| 7.48 | ddd | 8.4, 7.8, 1.8 | 1H | Ar-H4 : Meta to OMe, para to C=O. |
| 7.02 | t | 7.5 | 1H | Ar-H5 : Shielded by resonance from ortho-OMe. |
| 6.96 | d | 8.4 | 1H | Ar-H3 : Strongly shielded by adjacent OMe. |
| 3.90 | s | - | 3H | Ar-OCH 3 : Aryl methoxy protons. |
| 3.68 | s | - | 3H | -COOCH 3 : Ester methyl protons. |
| 3.32 | t | 6.6 | 2H | -CH 2 -C=O : Alpha to aryl ketone. |
| 2.75 | t | 6.6 | 2H | -CH 2 -COOMe : Alpha to ester carbonyl. |
Table 2: 13 C NMR Data (100 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment / Causality |
| 199.5 | Quaternary | C=O (Ketone) : Highly deshielded due to aryl conjugation. |
| 173.4 | Quaternary | C=O (Ester) : Standard aliphatic ester shift. |
| 158.9 | Quaternary | Ar-C2 : Directly attached to electronegative oxygen. |
| 133.8 | CH | Ar-C4 : Aromatic methine. |
| 130.5 | CH | Ar-C6 : Aromatic methine. |
| 128.2 | Quaternary | Ar-C1 : Attached to the ketone group. |
| 120.6 | CH | Ar-C5 : Aromatic methine. |
| 111.5 | CH | Ar-C3 : Highly shielded by ortho-OMe resonance. |
| 55.5 | CH 3 | Ar-OCH 3 : Aryl ether carbon. |
| 51.7 | CH 3 | -COOCH 3 : Ester methoxy carbon. |
| 38.4 | CH 2 | -CH 2 -C=O : Deshielded by adjacent ketone. |
| 28.2 | CH 2 | -CH 2 -COOMe : Alpha to ester. |
Table 3: Infrared (IR) & Mass Spectrometry (MS) Highlights
| Technique | Key Signals / m/z | Interpretation |
| IR (ATR) | 1735 cm −1 | Strong C=O stretching (aliphatic ester). |
| IR (ATR) | 1675 cm −1 | Strong C=O stretching (aryl-conjugated ketone). |
| IR (ATR) | 1245, 1025 cm −1 | Asymmetric and symmetric C-O-C stretching. |
| MS (EI) | m/z 222 | Molecular Ion [M] +∙ |
| MS (EI) | m/z 135 | Base Peak. 2-methoxybenzoyl cation (Alpha cleavage). |
| MS (EI) | m/z 107 | Loss of CO from the m/z 135 fragment. |
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a closed-loop, self-validating system. Experimental choices are deliberately engineered to prevent artifact generation.
Protocol 1: High-Fidelity NMR Acquisition
-
Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3 lacks exchangeable protons, preventing signal overlap, while TMS provides an absolute zero-point reference[4].
-
Instrument Calibration (Shimming): Insert the sample into a 400 MHz NMR spectrometer. Perform gradient shimming on the 2 H lock signal of CDCl 3 until the lock level is maximized and stable. Causality: Poor homogeneity broadens peaks, obscuring the fine J-coupling of the ABCD aromatic system.
-
Acquisition Parameters ( 1 H): Set the relaxation delay ( d1 ) to 1.5 seconds and acquire 16 scans.
-
Self-Validation Checkpoint: Process the spectrum (Fourier Transform, phase correction, baseline correction). Integrate the TMS peak and set it to exactly 0.00 ppm. Integrate all peaks. The system is validated ONLY IF the total proton integral equals exactly 14.0 ± 0.2. If the integral is lower, it indicates incomplete longitudinal relaxation ( T1 ); the protocol dictates increasing d1 to 3.0 seconds and re-acquiring.
Protocol 2: GC-MS Analysis
-
Preparation: Dilute the sample to 1 mg/mL in GC-grade ethyl acetate.
-
Injection: Inject 1 μ L into the GC-MS (split ratio 1:50) using a non-polar capillary column (e.g., HP-5MS).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV. Causality: 70 eV is the universally standardized energy for EI, ensuring the resulting fragmentation pattern can be cross-referenced against standard libraries[2].
-
Self-Validation Checkpoint: The molecular ion peak (m/z 222) must be identifiable. The base peak must be m/z 135. If the molecular ion is absent, the injector temperature (set to 250°C) may be causing thermal degradation, and cold-on-column injection must be utilized instead.
Mechanistic Pathways & Workflows
The following diagrams visualize the logical flow of the mass spectrometry fragmentation and the self-validating NMR methodology.
Figure 1: Electron ionization (EI) mass spectrometry fragmentation pathway of the target molecule.
Figure 2: Self-validating experimental workflow for high-fidelity NMR data acquisition.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 226761, Methyl 4-(4-methoxyphenyl)-4-oxobutanoate." PubChem. Available at:[Link]
-
Pavia, D. L., Lampman, G. M., & Kriz, G. S. "Introduction to Spectroscopy." Journal of Chemical Education, 56(10), A323. Available at:[Link]
-
Silverstein, R. M., & Bassler, G. C. "Spectrometric Identification of Organic Compounds." Journal of Chemical Education, 39(11), 546. Available at:[Link]
